Bimatoprost 13,14-Epoxide
Description
Properties
Molecular Formula |
C₂₅H₃₇NO₅ |
|---|---|
Molecular Weight |
431.56 |
Synonyms |
17-Phenyl-18,19,20-trinor-PGF2α 13,14-Epoxide; |
Origin of Product |
United States |
Metabolic Biotransformation Pathways and Enzymatic Formation of Bimatoprost 13,14 Epoxide
Enzymatic Epoxidation Mechanisms and Relevant Biocatalysts
The formation of Bimatoprost (B1667075) 13,14-Epoxide is an example of an enzymatic epoxidation reaction. This type of reaction is characteristic of the cytochrome P450 (CYP) superfamily of enzymes, which are versatile biocatalysts known for their ability to perform regio- and stereoselective oxidations. mdpi.compreprints.org The general catalytic cycle of a CYP enzyme involves the binding of the substrate (in this case, Bimatoprost) to the enzyme's active site. diva-portal.org This is followed by a series of electron transfers, typically from an NADPH-cytochrome P450 reductase, and the binding of molecular oxygen. diva-portal.orgnih.gov This process activates an oxygen atom, which is then transferred to the substrate's carbon-carbon double bond, forming the epoxide. diva-portal.org
The biocatalysts responsible for such transformations on endogenous fatty acids are known as CYP epoxygenases. portlandpress.com These enzymes, such as members of the CYP2C and CYP2J families, are known to metabolize arachidonic acid—a molecule structurally similar to prostaglandins (B1171923)—into various epoxyeicosatrienoic acids (EETs). diva-portal.orgportlandpress.comnih.gov This established pathway for analogous endogenous compounds suggests that CYP epoxygenases are the relevant class of biocatalysts for the formation of Bimatoprost 13,14-Epoxide.
Identification of Specific Enzyme Systems and Isoforms Involved in Epoxide Formation
However, based on the metabolism of structurally related polyunsaturated fatty acids like arachidonic acid, other CYP isoforms are considered strong candidates. Prominent human epoxygenases include CYP2C8, CYP2C9, and CYP2J2, which are known to catalyze the formation of epoxides. diva-portal.orgportlandpress.com Therefore, while multiple enzymes are involved in the complete biotransformation of Bimatoprost, the epoxidation step is likely carried out by a member of the cytochrome P450 epoxygenase family, with isoforms such as CYP2C8, CYP2C9, CYP2J2, or potentially CYP3A4 being implicated. drugbank.comdiva-portal.orgportlandpress.com
| Enzyme/System | Metabolic Role | Biological System Studied | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP) Enzymes | Oxidation (General) | Human Liver Microsomes | drugbank.com |
| CYP3A4 | Oxidation, Hydroxylation | Human Liver Microsomes, Recombinant Human P450 Isozymes | drugbank.comcir-safety.org |
| CYP Epoxygenases (e.g., CYP2C, CYP2J) | Epoxidation (Inferred from analogous substrates) | Human Liver, Extrahepatic Tissues | diva-portal.orgportlandpress.comnih.gov |
| Amidase | Hydrolysis (to Bimatoprost Acid) | Human and Bovine Cornea | nih.gov |
Metabolic Precursors and Biosynthetic Routes within In Vitro Cellular Systems
The direct metabolic precursor for the formation of this compound is the parent compound, Bimatoprost. The primary biosynthetic route is the enzymatic epoxidation of the alkene functional group located at the carbon-13 and carbon-14 (B1195169) positions of the Bimatoprost molecule. nih.gov
This metabolic pathway has been investigated in in vitro cellular systems, most notably through the use of human liver microsomes. drugbank.comcir-safety.org These subcellular fractions are rich in cytochrome P450 enzymes and are a standard model for studying the oxidative metabolism of xenobiotics. nih.govresearchgate.net Incubation of Bimatoprost within these systems has confirmed its susceptibility to oxidative metabolism, which would include the epoxidation reaction. cir-safety.org Additionally, studies on corneal tissue from humans and bovines have shown that Bimatoprost is first hydrolyzed to its free acid form, which is then available for further systemic metabolism, including hepatic oxidation to form the epoxide. nih.govportico.org
Comparative Analysis of Epoxide Formation Across Diverse Biological Models
The metabolism of Bimatoprost has been examined in several biological models, including humans, monkeys, rats, and in in vitro corneal tissues from bovines. drugbank.comnih.govportico.org While these studies provide an overview of the general metabolic fate, there is a lack of specific comparative data on the formation of this compound across these different models.
In rats, the primary excreted metabolites are products of glucuronidation. drugbank.com In human and bovine corneal tissue, hydrolysis to Bimatoprost acid is the significant initial metabolic step. nih.gov Studies with human liver microsomes confirm that oxidative pathways, which would generate the epoxide, are active. cir-safety.org Research comparing the metabolism of other compounds, such as halobenzenes, in mouse and human liver microsomes has shown significant species-specific differences in the rate and preference for epoxide formation, with human systems showing a higher rate for producing certain epoxide metabolites. nih.gov This suggests that similar species-dependent variations could exist for Bimatoprost epoxidation, although direct evidence for this specific metabolite is not detailed in the reviewed literature.
Stereochemical Aspects of Enzymatic Epoxidation at the 13,14 Position
Enzymatic reactions catalyzed by cytochrome P450 enzymes are well-known for their high degree of regio- and stereoselectivity. mdpi.compreprints.org The epoxidation of the double bond at the 13,14-position of Bimatoprost results in the formation of two new chiral centers. Due to the controlled environment of the enzyme's active site, the reaction is expected to produce a specific stereoisomer of the epoxide rather than a racemic mixture. researchgate.net
The established chemical name for this compound is (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((2R,3S)-3-((S)-1-hydroxy-3-phenylpropyl)oxiran-2-yl)cyclopentyl)-N-ethylhept-5-enamide. synzeal.compharmaffiliates.com This nomenclature precisely defines the stereochemistry at the epoxide ring as (2R, 3S), relative to the rest of the molecule. This specific isomeric form is the presumed product of the enzymatic epoxidation, reflecting the stereoselective nature of the responsible CYP epoxygenase. Studies on analogous fatty acids have demonstrated that different CYP isoforms can produce epoxides with distinct regio- and stereochemistry, reinforcing the principle that this is a highly controlled biological process. diva-portal.org
Advanced Synthetic Methodologies and Chemical Derivatization of Bimatoprost 13,14 Epoxide
Total Synthesis Approaches for Bimatoprost (B1667075) 13,14-Epoxide
The total synthesis of Bimatoprost 13,14-epoxide is not extensively documented in peer-reviewed literature, likely due to its status as an impurity rather than a target therapeutic agent. However, a logical synthetic route would involve the late-stage epoxidation of its precursor, Bimatoprost. The synthesis of Bimatoprost itself is well-established and often employs convergent strategies, such as the Corey lactone approach, which allows for the stereocontrolled construction of the cyclopentane (B165970) core and the subsequent attachment of the alpha and omega side chains. diva-portal.orgresearchgate.net
A plausible final step in a synthesis of this compound is the direct epoxidation of the 13,14-double bond of Bimatoprost. This transformation requires careful selection of reagents to achieve the desired stereoselectivity and regioselectivity.
The formation of the 13,14-epoxide from the corresponding alkene in Bimatoprost introduces two new stereocenters. Achieving the correct relative and absolute stereochemistry is a significant synthetic hurdle. Directed epoxidation, where a resident functional group guides the epoxidizing agent to a specific face of the double bond, is a common strategy in prostaglandin (B15479496) synthesis. In the case of Bimatoprost, the C15-hydroxyl group is suitably positioned to direct the epoxidation.
Common methods for stereoselective epoxidation that could be applicable include:
Vanadyl acetylacetonate (B107027) (VO(acac)₂)-catalyzed epoxidation: This method is well-known for the stereoselective epoxidation of allylic alcohols. The C15-hydroxyl group in Bimatoprost can coordinate to the vanadium center, directing the delivery of the oxygen atom from a peroxide source (e.g., tert-butyl hydroperoxide, TBHP) to the syn face of the double bond relative to the hydroxyl group.
Sharpless asymmetric epoxidation: While typically used for the asymmetric epoxidation of prochiral allylic alcohols, the principles of kinetic resolution could be applied if a racemic mixture at C15 were used as a precursor. However, for a stereochemically pure precursor like Bimatoprost, a directed epoxidation is more direct.
The stereochemical outcome of the epoxidation is critical, as different diastereomers of the epoxide may possess different biological activities or serve as distinct analytical standards.
Bimatoprost contains two double bonds: one at the C5-C6 position in the α-chain and another at the C13-C14 position in the ω-chain. A successful synthesis of the 13,14-epoxide requires the selective epoxidation of the latter.
Factors influencing regioselectivity include:
Electronic effects: The C13-C14 double bond is part of an allylic alcohol system, which can influence its reactivity compared to the more isolated C5-C6 double bond.
Steric hindrance: The steric environment around each double bond can dictate the accessibility of the epoxidizing agent.
Reagent choice: Certain epoxidation reagents exhibit inherent preferences for electron-rich or electron-poor alkenes. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a general epoxidizing agent, and achieving regioselectivity might require protecting the more reactive alkene or relying on the inherent reactivity differences. In contrast, transition-metal-catalyzed systems, particularly those directed by the C15-hydroxyl group, would inherently favor the C13-C14 position. Fungal peroxygenases have also demonstrated high regioselectivity in the epoxidation of the terminal double bonds of polyunsaturated fatty acids, suggesting that biocatalytic approaches could be a viable strategy. nih.gov
A potential synthetic sequence would therefore involve the epoxidation of Bimatoprost using a reagent like VO(acac)₂ and TBHP to favor the formation of the 13,14-epoxide with a defined stereochemistry directed by the C15-hydroxyl group.
Precursor Chemistry and Intermediate Transformations in Synthetic Pathways
The immediate and most logical precursor for the synthesis of this compound is Bimatoprost itself. The synthesis of Bimatoprost has been achieved through various routes, often starting from commercially available chiral building blocks like the Corey lactone. researchgate.netresearchgate.net
Key transformations in a typical Bimatoprost synthesis that precedes the final epoxidation step include:
Corey Aldehyde Formation: Protection of the hydroxyl groups of the Corey lactone, followed by reduction of the lactone to a lactol and subsequent oxidation, yields the Corey aldehyde.
Wittig Reaction: A Horner-Wadsworth-Emmons or Wittig reaction is used to install the ω-chain onto the Corey aldehyde. This establishes the C13-C14 double bond.
Carbonyl Reduction: The C15-ketone is stereoselectively reduced to the desired (S)-hydroxyl group.
α-Chain Installation: The protected lactone is deprotected and hydrolyzed to the corresponding carboxylic acid. A subsequent Wittig reaction and amide formation complete the α-chain, yielding Bimatoprost.
The final transformation to obtain the target compound is the epoxidation of the C13-C14 double bond of the fully assembled Bimatoprost molecule.
| Precursor/Intermediate | Key Transformation | Purpose |
| Corey Lactone Diol | Protection & Reduction | Generation of the key aldehyde intermediate. |
| Corey Aldehyde | Wittig/Horner-Wadsworth-Emmons Reaction | Installation of the ω-side chain. |
| Prostaglandin enone intermediate | Stereoselective Reduction | Formation of the C15-(S)-hydroxyl group. |
| Bimatoprost | Regio- and Stereoselective Epoxidation | Formation of the final this compound. |
Chemical Derivatization for Enhanced Analytical Detection and Mechanistic Probing
As an impurity, the detection and quantification of this compound in bulk Bimatoprost or its formulations are crucial for quality control. Chemical derivatization can be employed to enhance its detectability by analytical techniques such as HPLC-UV, HPLC-fluorescence, or mass spectrometry (MS).
Derivatization for HPLC-UV/Fluorescence: The native chromophore of this compound may not provide sufficient sensitivity for trace-level detection. Derivatization of the hydroxyl groups (at C11, C15, and within the epoxide moiety after hydrolysis) with chromophoric or fluorophoric reagents can significantly improve detection limits. Suitable derivatizing agents include p-nitrobenzoyl chloride or dansyl chloride.
Derivatization for Mass Spectrometry: For GC-MS analysis, the non-volatile nature of the epoxide requires derivatization. The hydroxyl and amide groups can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. For LC-MS, while derivatization is not always necessary, it can be used to improve ionization efficiency or to introduce a specific fragmentation pattern for enhanced selectivity in multiple reaction monitoring (MRM) assays.
For mechanistic probing, derivatization can be used to introduce labels for tracking the molecule in biological systems. For example, isotopic labeling (e.g., with ²H or ¹³C) during the synthesis can provide a valuable tool for metabolic studies and for use as an internal standard in quantitative MS analysis.
Development of Research-Scale Production Methodologies for the Epoxide
The availability of this compound as a reference standard is essential for the validation of analytical methods used in pharmaceutical quality control. synzeal.comlgcstandards.com Several specialized chemical suppliers offer this compound, indicating that research-scale production methodologies have been developed, though they are often proprietary. molsyns.comsimsonpharma.compharmaffiliates.com
The development of a research-scale production method would likely mirror the synthetic strategies outlined above. The key challenges to overcome for reliable production include:
High-Purity Precursor: Access to highly pure Bimatoprost is a prerequisite.
Optimized Epoxidation: The epoxidation reaction must be optimized to maximize the yield of the desired 13,14-epoxide and minimize the formation of byproducts, such as the 5,6-epoxide or di-epoxides.
Robust Purification: A robust chromatographic purification method is necessary to isolate the this compound from the starting material and any reaction byproducts to the high purity required for a reference standard (>95%). lgcstandards.com
Characterization: Thorough characterization using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC is required to confirm the structure and purity of the final product.
The synthesis would be performed on a milligram to gram scale, sufficient to meet the demand for analytical reference material.
Sophisticated Analytical and Spectroscopic Characterization of Bimatoprost 13,14 Epoxide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in distinguishing Bimatoprost (B1667075) 13,14-Epoxide from the parent drug and other related substances. These techniques leverage subtle differences in physicochemical properties to achieve separation, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. veeprho.com A robust, stability-indicating HPLC method is essential for separating Bimatoprost 13,14-Epoxide from Bimatoprost and its other process-related impurities and degradants. researchgate.net
Method development typically involves a systematic approach to optimize chromatographic parameters. Reversed-phase chromatography is commonly employed, utilizing a C8 or C18 stationary phase. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, delivered in either an isocratic or gradient elution mode to achieve optimal separation. nih.govdntb.gov.ua Validation is performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Acquity BEH C8 (150 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase A | 0.01% Phosphoric Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Elution Mode | Gradient |
| Flow Rate | 0.7 mL/min nih.gov |
| Column Temperature | 40 °C researchgate.net |
| Detector | UV/PDA at 210 nm researchgate.net |
| Injection Volume | 5 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis
For quantifying trace levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. nih.gov This technique couples the separation power of HPLC with the precise detection capabilities of a triple quadrupole mass spectrometer. mdpi.com
The method involves optimizing the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte (this compound) and an appropriate internal standard in Multiple Reaction Monitoring (MRM) mode. mdpi.com This high degree of specificity allows for accurate quantification even in complex matrices, making it an indispensable tool in pharmaceutical analysis. mdpi.comnih.gov The method can achieve a very low limit of quantification (LOQ), often in the picogram-per-milliliter (pg/mL) range. sciex.com
Table 2: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
|---|---|
| Chromatography System | Waters Acquity UPLC mdpi.com |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mobile Phase A | 5 mM Ammonium (B1175870) Acetate with 0.02% Formic Acid in Water mdpi.com |
| Mobile Phase B | 5 mM Ammonium Acetate with 0.02% Formic Acid in Acetonitrile/Water (95/5) mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 432.3 (Calculated for [M+H]⁺ of C₂₅H₃₇NO₅) |
| Product Ion (m/z) | Specific fragment ions determined during method development |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net While Bimatoprost and its epoxide are not inherently volatile, GC-MS can be employed for their analysis following a chemical derivatization step to increase their volatility and thermal stability. This process typically involves converting polar functional groups (like hydroxyls and amides) into less polar derivatives (e.g., silyl (B83357) ethers).
Once derivatized, GC-MS can effectively separate related compounds and provide mass spectra that serve as a "chemical fingerprint," aiding in the identification of unknown impurities. The electron ionization (EI) mode generates reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. drugbank.com This technique is particularly useful in profiling potential volatile impurities that may arise during the synthesis of Bimatoprost. nih.gov
Advanced Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic methods are crucial for the unambiguous confirmation of the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. springernature.com A full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) techniques, is used to confirm the identity and structure of this compound. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale for Shift (vs. Bimatoprost) |
|---|---|---|
| H-13 / H-14 | ~2.9 - 3.2 | Protons on an epoxide ring, significant upfield shift from vinylic protons (~5.5-5.7 ppm) |
| C-13 / C-14 | ~55 - 65 | Sp³-hybridized carbons in an epoxide ring, significant upfield shift from sp² vinylic carbons (~128-135 ppm) |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound with extremely high accuracy. researchgate.net Unlike nominal mass spectrometry, HRMS instruments (such as TOF, Orbitrap, or FT-ICR) can measure mass-to-charge ratios to three or four decimal places. researchgate.netnih.gov
By providing a highly accurate mass measurement, HRMS can unequivocally confirm the elemental formula of this compound. researchgate.net The experimentally measured mass is compared against the theoretical exact mass calculated from its molecular formula (C₂₅H₃₇NO₅). A mass error of less than 5 parts per million (ppm) provides high confidence in the assigned elemental composition, distinguishing it from other potential impurities with the same nominal mass. nih.gov
Table 4: HRMS Data for Elemental Composition Confirmation of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₃₇NO₅ cymitquimica.comlgcstandards.com |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass | 432.27445 |
| Experimentally Measured Mass | e.g., 432.27460 |
| Mass Error | < 5 ppm |
Table of Mentioned Compounds
| Compound Name |
|---|
| Bimatoprost |
| This compound |
| Acetonitrile |
| Methanol |
| Phosphoric Acid |
| Ammonium Acetate |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the elucidation of the functional groups and chromophores present in this compound.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. While a specific, publicly available, fully interpreted spectrum for this particular epoxide is not readily found, the expected characteristic peaks can be inferred from the known structure of Bimatoprost and the general spectroscopic features of epoxides.
Key expected functional groups and their anticipated IR absorption regions include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
N-H stretch: A moderate peak around 3300-3500 cm⁻¹ from the secondary amide.
C-H stretch (aromatic and aliphatic): Multiple sharp peaks between 2850-3100 cm⁻¹.
C=O stretch (amide I): A strong absorption band around 1640-1680 cm⁻¹.
N-H bend (amide II): A peak in the region of 1510-1570 cm⁻¹.
C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the hydroxyl and epoxide C-O bonds.
Epoxide ring vibrations: Characteristic peaks for the epoxide ring are expected, including an asymmetrical C-O-C stretching band around 810-950 cm⁻¹ and a symmetrical C-O-C stretching (ring breathing) mode around 750-880 cm⁻¹. A band around 1250 cm⁻¹ is also often associated with the epoxide ring.
An illustrative data table of expected IR absorption bands is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200-3600 | Strong, Broad |
| N-H (amide) | 3300-3500 | Moderate |
| C-H (aromatic/aliphatic) | 2850-3100 | Moderate to Strong |
| C=O (amide I) | 1640-1680 | Strong |
| N-H (amide II) | 1510-1570 | Moderate |
| C-O (hydroxyl/epoxide) | 1000-1300 | Moderate to Strong |
| Epoxide Ring | 810-950, 750-880 | Moderate to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of this compound is primarily dictated by the phenyl chromophore present in its structure. Prostaglandin (B15479496) F2α analogs, which are structurally similar to Bimatoprost, typically exhibit a maximum absorption (λmax) in the ultraviolet region. For Bimatoprost in a methanolic solution, the UV spectrum typically shows absorption maxima around 220 nm. The epoxide functional group itself does not have a strong chromophore in the standard UV-Vis range. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of Bimatoprost, dominated by the electronic transitions of the benzene (B151609) ring.
| Chromophore | Solvent | Expected λmax (nm) |
| Phenyl group | Methanol/Ethanol | ~220 |
Impurity Profiling Methodologies and Reference Standard Characterization
The control of impurities is a critical aspect of pharmaceutical quality control. Methodologies for impurity profiling and the characterization of reference standards are therefore of paramount importance.
This compound is utilized as a reference standard for the accurate identification and quantification of this impurity in Bimatoprost drug substance and product. The development and certification of such a reference standard is a rigorous process.
The general steps for developing and certifying a pharmaceutical impurity reference standard include:
Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from bulk batches of the API.
Purification: The isolated compound undergoes extensive purification using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve a very high level of purity.
Structural Elucidation: A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the purified compound. This typically includes:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for detailed structural and stereochemical assignment.
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Infrared (IR) and Ultraviolet (UV) spectroscopy for functional group confirmation.
Purity Assessment: The purity of the reference standard is determined using multiple analytical techniques to ensure accuracy. Common methods include:
HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD) or a UV detector at a low wavelength: This is the primary method for assessing purity and quantifying other impurities.
Thermogravimetric Analysis (TGA): To determine the content of volatile and non-volatile inorganic impurities.
Karl Fischer Titration: For the determination of water content.
Residual Solvent Analysis: Typically performed by headspace gas chromatography (GC).
Certification: A Certificate of Analysis (CoA) is issued, which documents the identity, purity, and other critical properties of the reference standard. The purity value is often assigned based on a mass balance calculation, taking into account the data from all the purity assessment methods.
The quantitative analysis of this compound, particularly at low concentrations in complex biological matrices such as plasma or aqueous humor, necessitates highly sensitive and selective analytical methods. The gold standard for such analyses is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
A typical LC-MS/MS method for the quantification of this compound in a biological matrix would involve the following steps:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: A reversed-phase HPLC or ultra-high-performance liquid chromatography (UHPLC) column is typically used to separate the analyte from other components in the extracted sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
While a specific validated method for this compound is not publicly detailed, a hypothetical set of validation parameters for such a method, based on regulatory guidelines (e.g., FDA, EMA), is presented in the table below.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Value for a Hypothetical Method |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) | -5.2% to +8.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | Internal standard normalized matrix factor RSD ≤ 15% | 8.2% |
| Recovery | Consistent and reproducible | ~85% |
Chemical Stability and Degradation Kinetics of Bimatoprost 13,14 Epoxide in Experimental Systems
Identification of Degradation Pathways and By-product Formation
Detailed studies specifically identifying the degradation pathways and by-products of Bimatoprost (B1667075) 13,14-epoxide are not extensively available in the public domain. However, based on the known reactivity of epoxides, several degradation pathways can be postulated. The primary route of degradation for epoxides is through acid- or base-catalyzed hydrolysis, leading to the opening of the three-membered ring.
Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack of a water molecule. This reaction typically results in the formation of a trans-diol. In the case of Bimatoprost 13,14-epoxide, this would yield Bimatoprost-13,14-diol. The regioselectivity of the ring-opening can be influenced by the electronic and steric environment of the neighboring carbon atoms.
In basic media, the ring-opening occurs via direct nucleophilic attack of a hydroxide (B78521) ion on one of the epoxide carbons. This also results in the formation of a diol. Other nucleophiles present in a formulation could potentially react with the epoxide ring, leading to a variety of degradation products.
Beyond hydrolysis, other potential degradation pathways could include reactions with other excipients in a formulation or oxidative degradation, although specific by-products from these routes for this particular compound have not been documented in readily available literature.
Influence of Controlled Environmental Factors on Epoxide Stability (e.g., pH, Temperature, Light Exposure)
The stability of this compound is expected to be significantly influenced by pH, temperature, and light exposure.
pH: The rate of epoxide hydrolysis is highly dependent on pH. Both acidic and basic conditions are known to catalyze the opening of the epoxide ring. Therefore, the stability of this compound is likely to be lowest at pH extremes and greatest in a neutral pH range. For the parent compound, Bimatoprost, its maximum stability is noted between pH 6.8 and 7.8. It can be inferred that the epoxide impurity would also exhibit greater stability within a similar, near-neutral pH range.
Temperature: As with most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures. Increased thermal energy increases the rate of chemical reactions, including the hydrolysis of the epoxide ring. Studies on the parent compound, Bimatoprost, have shown it to be relatively stable under thermal stress. nih.gov However, the inherent strain of the epoxide ring in this compound may render it more susceptible to thermal degradation compared to the parent drug.
Light Exposure: Photodegradation is a common pathway for the degradation of pharmaceutical compounds. While specific studies on the photostability of this compound are not available, it is plausible that exposure to light, particularly UV radiation, could contribute to its degradation. This could occur through direct absorption of light by the molecule, leading to bond cleavage, or through photosensitized reactions.
The following table summarizes the expected influence of these factors on the stability of this compound based on general chemical principles.
| Environmental Factor | Expected Influence on Stability | Postulated Primary Degradation Pathway |
| pH | Decreased stability at acidic and basic pH | Acid- or base-catalyzed hydrolysis of the epoxide ring |
| Temperature | Decreased stability with increasing temperature | Accelerated rate of hydrolysis and other degradation reactions |
| Light Exposure | Potential for decreased stability upon exposure | Photolytic cleavage or photosensitized reactions |
Investigation of this compound as a Potential Degradation Product of the Parent Compound
This compound is listed as a known impurity of Bimatoprost. cymitquimica.comveeprho.com This suggests that it could either be a by-product formed during the synthesis of Bimatoprost or a degradation product of the parent compound. The formation of an epoxide from an alkene (the double bond at the 13,14-position in Bimatoprost) can occur through oxidation.
In the context of pharmaceutical stability, the presence of oxidizing agents or exposure to oxidative stress (e.g., light and air) could potentially lead to the in-situ formation of this compound from Bimatoprost over time. Forced degradation studies on Bimatoprost have shown that it undergoes degradation under oxidative conditions. While the specific degradation products were not always identified as the 13,14-epoxide in the reviewed literature, the potential for its formation under such conditions exists.
Therefore, it is plausible that this compound is not only a process-related impurity but also a potential degradation product of Bimatoprost, particularly under oxidative stress. Further studies would be required to definitively confirm the conditions under which Bimatoprost degrades to form the 13,14-epoxide and the extent to which this occurs.
Kinetic Studies of Epoxide Ring Opening and Related Chemical Transformations
A kinetic study would typically involve monitoring the concentration of this compound over time under various controlled conditions (e.g., different pH values, temperatures, and light intensities). From this data, rate constants for the degradation reactions could be determined.
For a first-order degradation process, the rate of degradation would be directly proportional to the concentration of the epoxide. The rate equation can be expressed as:
Rate = k[this compound]
Where 'k' is the rate constant. The half-life (t½) of the compound, which is the time required for its concentration to decrease by half, could then be calculated using the equation:
t½ = 0.693 / k
By determining the rate constants at different temperatures, the activation energy for the degradation process could be calculated using the Arrhenius equation. This would provide further insight into the temperature sensitivity of the compound's stability.
While specific kinetic data for this compound is not available, the table below illustrates a hypothetical kinetic dataset for the degradation of an epoxide under different pH and temperature conditions, demonstrating how such data would be presented.
| Condition | Rate Constant (k) (s⁻¹) | Half-life (t½) (s) |
| pH 4, 25°C | 1.5 x 10⁻⁵ | 46,200 |
| pH 7, 25°C | 2.0 x 10⁻⁷ | 3,465,000 |
| pH 10, 25°C | 8.0 x 10⁻⁶ | 86,625 |
| pH 7, 40°C | 8.0 x 10⁻⁷ | 866,250 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Further research is necessary to establish the precise degradation kinetics of this compound and to fully characterize its stability profile.
In Vitro and Biochemical Investigations of Bimatoprost 13,14 Epoxide Bioactivity
Interaction with Epoxide Hydrolases and Other Metabolizing Enzymes in Cellular Extracts
Specific studies detailing the interaction of Bimatoprost (B1667075) 13,14-Epoxide with epoxide hydrolases or other metabolizing enzymes in cellular extracts could not be retrieved from the available search results. Epoxide hydrolases are enzymes responsible for the hydrolysis of epoxides to their corresponding diols. While the metabolism of the parent compound, Bimatoprost, has been studied, the metabolic fate of the 13,14-epoxide impurity is not described.
The primary metabolic pathway for Bimatoprost in ocular tissues involves enzymatic hydrolysis of its ethyl amide group to form bimatoprost acid (17-phenyl-18,19,20-trinor prostaglandin (B15479496) F2α). nih.govarvojournals.orgnih.gov This conversion is carried out by amidase activity present in corneal and other ocular tissues. nih.govarvojournals.orgnih.gov
Modulation of Biochemical Signaling Pathways in Isolated Cellular Models
There is no specific information available in the search results regarding the modulation of biochemical signaling pathways by Bimatoprost 13,14-Epoxide in isolated cellular models.
In contrast, the parent compound, Bimatoprost, and its active metabolite, bimatoprost acid, are known to act as agonists at the prostaglandin FP receptor. researchgate.net Activation of the FP receptor typically leads to the mobilization of intracellular calcium and the activation of various downstream signaling cascades. researchgate.net Studies on Bimatoprost have shown its ability to mobilize intracellular Ca2+ in cells expressing cloned human FP receptors. researchgate.net
Receptor Binding and Ligand Activity Assays in Recombinant Systems and Isolated Tissues
Specific receptor binding and ligand activity data for this compound in recombinant systems or isolated tissues are not available in the provided search results.
For the parent compound, Bimatoprost has been shown to displace [3H]prostaglandin F2α from FP receptors with a Ki of 6310 ± 1650 nM. researchgate.net Its free acid metabolite, bimatoprost acid, generally exhibits a higher affinity for the FP receptor. researchgate.net
Comparative Biochemical Activity and Potency with Parent Compound and Other Metabolites In Vitro
A direct comparative analysis of the biochemical activity and potency of this compound with its parent compound, Bimatoprost, and other metabolites is not available in the searched literature.
The primary active metabolite of Bimatoprost is its free acid, which is a potent agonist at the prostanoid FP receptor. nih.govarvojournals.org Bimatoprost itself also demonstrates activity at the FP receptor, although with a lower affinity than its acid metabolite. researchgate.net
Table 1: Comparative Receptor Binding Affinity of Bimatoprost and its Acid Metabolite
| Compound | Receptor | Binding Affinity (Ki) |
| Bimatoprost | Prostaglandin FP Receptor | 6310 ± 1650 nM |
| Bimatoprost Acid | Prostaglandin FP Receptor | Data suggests higher affinity than Bimatoprost |
Cellular Uptake and Intracellular Distribution Studies in Experimental Cell Lines
There are no specific studies on the cellular uptake and intracellular distribution of this compound in experimental cell lines found in the search results.
Studies on the ocular distribution of the parent compound, Bimatoprost, have been conducted. Following topical administration, Bimatoprost is distributed to various ocular tissues.
Future Research Trajectories and Methodological Advancements in Bimatoprost 13,14 Epoxide Studies
Elucidation of Novel Metabolic Enzymes and Pathways for the Epoxide
Future research is expected to focus on identifying the specific enzymes responsible for the formation and further metabolism of Bimatoprost (B1667075) 13,14-Epoxide. While it is known that Bimatoprost undergoes metabolism by cytochrome P450 (CYP) enzymes, including CYP3A4, the specific isozymes involved in the epoxidation at the 13,14-position are yet to be definitively identified. Drawing parallels from the metabolism of arachidonic acid, it is hypothesized that CYP2C and CYP2J family members could be key players in this transformation.
Furthermore, the metabolic fate of the epoxide ring is of considerable interest. The role of soluble epoxide hydrolase (sEH) in converting Bimatoprost 13,14-Epoxide to its corresponding diol, Bimatoprost 13,14-dihydrodiol, is a primary area of investigation. Understanding the kinetics and tissue-specific activity of sEH towards this substrate will be crucial in determining the biological half-life and activity profile of the epoxide. The potential for other metabolic pathways, such as conjugation with glutathione, also warrants exploration.
| Potential Metabolic Step | Hypothesized Enzyme Family | Expected Product |
| Epoxidation of Bimatoprost | Cytochrome P450 (e.g., CYP2C, CYP2J) | This compound |
| Hydrolysis of Epoxide | Soluble Epoxide Hydrolase (sEH) | Bimatoprost 13,14-dihydrodiol |
| Conjugation | Glutathione S-transferases (GSTs) | Glutathione conjugates |
Development of Advanced Hyphenated Analytical Technologies for Comprehensive Profiling
The comprehensive analysis of this compound and its metabolites in biological matrices presents a significant analytical challenge due to their low concentrations and the complexity of the surrounding lipidome. Future methodological advancements will likely center on the refinement of hyphenated analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is anticipated to remain the cornerstone for quantitative analysis, with a focus on developing highly sensitive and specific methods. The use of ultra-high-performance liquid chromatography (UPLC) can offer improved resolution and faster analysis times. Moreover, two-dimensional liquid chromatography (2D-LC), which couples different column selectivities (e.g., reversed-phase and chiral), will be instrumental in resolving the complex isomeric mixtures of lipid metabolites.
Chiral chromatography is of particular importance for separating the different stereoisomers of this compound, which is crucial for understanding their distinct biological activities. The development of novel chiral stationary phases with high selectivity for prostaglandin-like epoxides will be a key area of progress.
| Analytical Technique | Application in this compound Research | Anticipated Advancements |
| LC-MS/MS | Quantification in biological samples | Increased sensitivity and throughput |
| UPLC-MS/MS | High-resolution separation | Faster analysis times |
| 2D-LC | Resolution of complex isomeric mixtures | Enhanced peak capacity and selectivity |
| Chiral HPLC | Separation of stereoisomers | Novel chiral stationary phases |
Exploration of Stereoisomer-Specific Biochemical Interactions and Biological Consequences
A critical area for future investigation is the stereochemistry of this compound and its implications for biological activity. The epoxidation of the 13,14-double bond can result in the formation of different stereoisomers. It is well-established for endogenous epoxides, such as epoxyeicosatrienoic acids (EETs), that individual stereoisomers can exhibit distinct biological effects and metabolic fates.
Future studies will need to focus on the stereoselective synthesis of each this compound isomer to enable the investigation of their specific interactions with biological targets. This includes examining their binding affinity and functional activity at prostaglandin (B15479496) receptors and other potential cellular targets. Furthermore, the stereoselectivity of metabolic enzymes, particularly soluble epoxide hydrolase, in the degradation of these isomers will be a key determinant of their in vivo potency and duration of action. Understanding these stereoisomer-specific interactions will be vital for a complete picture of the pharmacological profile of this metabolite.
Computational Chemistry and Molecular Modeling Studies of Epoxide Reactivity and Receptor Interactions
Computational chemistry and molecular modeling offer powerful in silico tools to complement experimental studies on this compound. Quantum chemical methods, such as density functional theory (DFT), can be employed to investigate the electronic structure and reactivity of the epoxide ring. These studies can provide insights into the mechanism of its formation and its susceptibility to nucleophilic attack, for instance, during enzymatic hydrolysis by sEH.
Molecular docking and molecular dynamics (MD) simulations will be invaluable for exploring the interactions of this compound with potential biological targets. By docking the different stereoisomers of the epoxide into the binding sites of prostaglandin receptors (e.g., FP, EP receptors) and metabolic enzymes, researchers can predict binding affinities and orientations. MD simulations can then be used to assess the stability of these ligand-protein complexes and to understand the dynamic nature of these interactions at an atomic level. These computational approaches can guide the design of future experimental studies and help in the interpretation of their results.
Integration of Omics Approaches in Epoxide Metabolite Research for Systems-Level Understanding
To gain a holistic understanding of the biological role of this compound, future research will increasingly rely on the integration of various "omics" technologies. Lipidomics, the large-scale study of lipids, will be central to this approach. Advanced lipidomics platforms, utilizing high-resolution mass spectrometry, will enable the comprehensive profiling of this compound and its downstream metabolites in various biological systems, providing a detailed picture of its metabolic network.
Integrating lipidomics data with other omics datasets, such as proteomics and transcriptomics, will allow for a systems-level analysis of the effects of this compound. For example, by correlating changes in the levels of the epoxide with alterations in protein expression (proteomics) and gene transcription (transcriptomics), researchers can identify the signaling pathways and cellular processes that are modulated by this metabolite. This multi-omics approach will be instrumental in moving beyond the study of individual molecular interactions to a broader understanding of the systemic impact of this compound.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing Bimatoprost 13,14-Epoxide, and how should they be validated?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification . Validation should follow ICH guidelines, including parameters like specificity, linearity, accuracy, and precision. For impurity profiling, compare against known degradation products (e.g., 15-keto derivatives, 5,6-trans isomers) using forced degradation studies under thermal, photolytic, and hydrolytic conditions .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodology : Store the compound at 2–8°C in airtight, light-resistant containers to prevent epoxide ring opening or isomerization. Stability studies should include periodic testing via HPLC to monitor degradation, particularly for 13,14-epoxide derivative formation. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict long-term stability .
Q. What are the key impurities to monitor during synthesis or degradation of this compound?
- Methodology : Major impurities include Bimatoprost acid (hydrolysis product), 15-epi diastereomers (stereochemical byproducts), and 5,6-trans isomers. Use chiral HPLC or LC-MS to resolve stereoisomers and quantify impurities. Reference standards for these impurities should be synthesized and characterized using the same protocols as the parent compound .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize stereochemical impurities?
- Methodology : Employ asymmetric epoxidation techniques with catalysts like Sharpless or Jacobsen epoxidation reagents to control stereochemistry. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to optimize temperature and solvent polarity. Post-synthesis, use preparative HPLC to isolate the desired (Z)-isomer and validate purity via X-ray crystallography .
Q. What experimental strategies are effective for studying the pharmacokinetic-pharmacodynamic (PK/PD) relationship of this compound in ocular tissues?
- Methodology : Conduct microdialysis in animal models (e.g., rabbits) to measure aqueous humor concentrations of Bimatoprost and its active metabolite, Bimatoprost acid. Use nonlinear mixed-effects modeling to correlate drug levels with intraocular pressure (IOP) reduction. Include covariates like cytochrome P450 activity, as the 13,14-epoxide group may influence metabolic stability .
Q. How can researchers resolve contradictory data on the bioactivity of this compound in different experimental models?
- Methodology : Perform cross-species comparative studies using in vitro (e.g., human trabecular meshwork cells) and in vivo (e.g., murine glaucoma models) systems. Control for variables such as enzyme expression (e.g., soluble epoxide hydrolase, which hydrolyzes epoxides) and tissue-specific permeability. Use metabolomics to identify species-dependent metabolite profiles .
Q. What role does the 13,14-epoxide moiety play in the compound’s interaction with prostaglandin receptors?
- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to model the epoxide’s binding affinity to FP prostaglandin receptors. Validate predictions with site-directed mutagenesis of receptor residues (e.g., Arg³⁰¹ in FP receptors) and functional assays (e.g., cAMP measurement). Compare results with non-epoxidized analogs to isolate the epoxide’s contribution .
Methodological Best Practices
- Experimental Design : For synthesis and characterization, adhere to guidelines from The Beilstein Journal of Organic Chemistry: report detailed reaction conditions, characterization data (NMR, MS, elemental analysis), and validation against pharmacopeial standards where applicable .
- Data Interpretation : Address contradictions by conducting robustness tests (e.g., varying pH, temperature) and using orthogonal analytical methods (e.g., LC-MS vs. NMR for impurity quantification) .
- Ethical Compliance : Follow institutional protocols for handling hazardous materials, even if classified as non-dangerous, due to the compound’s WGK Germany classification (water hazard level 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
